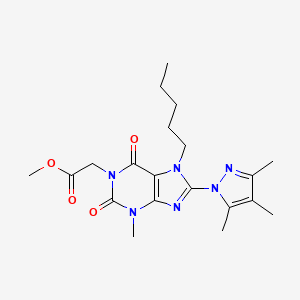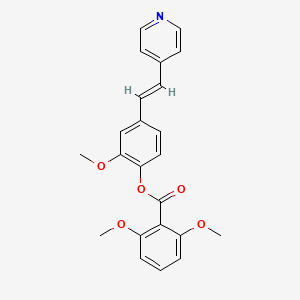
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate
Descripción general
Descripción
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate, also known as M4V, is a synthetic compound that has been studied for its potential use in scientific research. M4V is a member of the stilbene family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth, inflammation, and oxidative stress. (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has also been found to inhibit the activity of STAT3, a transcription factor that is involved in cancer cell growth and inflammation. In addition, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in animal models of inflammatory diseases. (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in animal studies. In addition, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate. One direction is to further investigate its anti-cancer properties and its potential use as a cancer therapy. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. In addition, further research is needed to determine the safety and efficacy of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate in human clinical trials. Finally, future research could focus on developing more water-soluble derivatives of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate to improve its administration in animal studies.
Aplicaciones Científicas De Investigación
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. In addition, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 2,6-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-26-19-5-4-6-20(27-2)22(19)23(25)29-18-10-9-17(15-21(18)28-3)8-7-16-11-13-24-14-12-16/h4-15H,1-3H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJIUIMHLPTABP-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=C(C=C(C=C2)C=CC3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl {3-[2-(dimethylamino)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetate](/img/structure/B3396195.png)
![ethyl 6-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3396201.png)
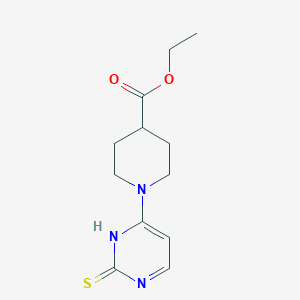

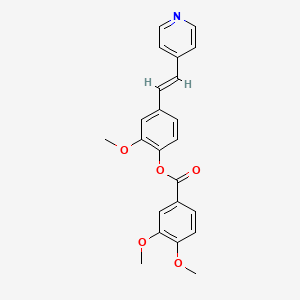
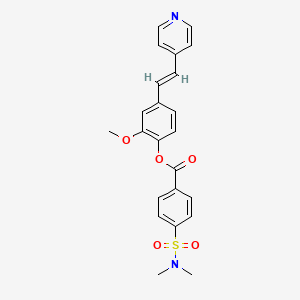
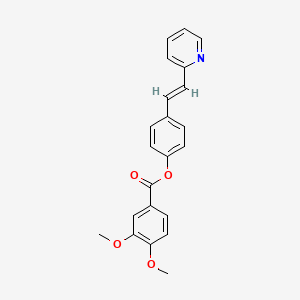
![3-fluoro-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide](/img/structure/B3396245.png)
![3,4-dichloro-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide](/img/structure/B3396250.png)
![3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3396267.png)
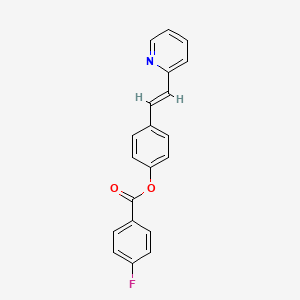
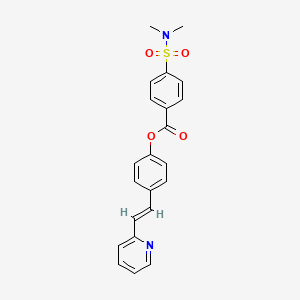
![N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3396301.png)
